2-(4-(Hydroxymethyl)phenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

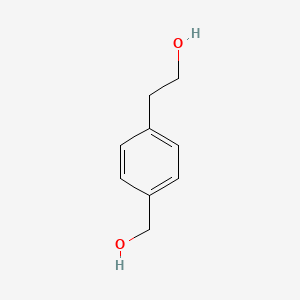

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(hydroxymethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,10-11H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYDLFCWCDMSSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625554 | |

| Record name | 2-[4-(Hydroxymethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4866-85-7 | |

| Record name | 2-[4-(Hydroxymethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-(Hydroxymethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthesis pathway for 2-(4-(hydroxymethyl)phenyl)ethanol, a diol with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthesis routes in the current literature, this guide details a robust and feasible pathway starting from the commercially available dicarboxylic acid, 4-(carboxymethyl)benzoic acid. The core of this synthesis is the efficient reduction of both carboxylic acid functionalities using a powerful reducing agent.

Synthesis Pathway Overview

The proposed synthesis of this compound is achieved through the reduction of 4-(carboxymethyl)benzoic acid. This one-step transformation targets both the aliphatic and aromatic carboxylic acid groups, converting them to their corresponding primary alcohols. Lithium Aluminium Hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and ability to reduce both esters and carboxylic acids.[1][2]

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at room temperature.[3] The acidic protons of the carboxylic acid groups will first react with the hydride reagent, necessitating the use of an excess of LiAlH₄ to ensure complete reduction. Following the reduction, a careful workup procedure is required to quench the excess reagent and hydrolyze the resulting aluminum alkoxide complexes to liberate the desired diol. The Fieser workup method is a well-established and effective procedure for this purpose.[4][5][6][7][8]

Reaction Scheme:

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Magic Formulas [chem.rochester.edu]

- 5. Workup [chem.rochester.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Properties of 2-(4-(Hydroxymethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-(Hydroxymethyl)phenyl)ethanol is an organic compound characterized by a phenyl ring substituted with both a hydroxymethyl and an ethanol group. Its bifunctional nature, possessing two hydroxyl groups with different reactivities, makes it a potentially valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, drawing from available data. It is important to note that this compound is not extensively studied, and much of the available data is predictive.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 4866-85-7 | [1][2] |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | ~30 °C (approximate) | [1] |

| Boiling Point | 140-145 °C at 23 Torr | [1] |

| Density | 1.139 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.41 ± 0.10 (Predicted) | [1] |

Spectroscopic Data

Note: The following are predicted spectral data and should be confirmed with experimental results.

-

¹H NMR Spectrum (Predicted): Predictions for the proton nuclear magnetic resonance spectrum are available from some chemical suppliers, but specific peak assignments and coupling constants have not been published.

-

¹³C NMR Spectrum (Predicted): As with the proton NMR, predicted carbon-13 NMR data is referenced by chemical suppliers but not publicly detailed.

-

Infrared (IR) Spectrum: While an experimental IR spectrum is not available, characteristic peaks would be expected for the O-H stretches of the alcohol functionalities, C-H stretches of the aromatic and aliphatic groups, and C=C stretches of the phenyl ring.

-

Mass Spectrum (MS): Experimental mass spectrometry data is not available. The molecular ion peak (M+) would be expected at m/z = 152.19.

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound. While synthesis of related isomers, such as 2-(2-(hydroxymethyl)phenyl)ethanol derivatives, has been reported, a specific and reproducible protocol for the para-substituted isomer is not publicly available.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity or mechanism of action of this compound. Consequently, no information on its interaction with cellular signaling pathways is available. Research into the biological effects of this compound represents a potential area for future investigation.

Due to the lack of information on signaling pathways, the requested Graphviz diagrams cannot be generated.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. For handling this compound, it is recommended to follow standard laboratory safety procedures for new and uncharacterized chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a chemical compound with potential applications in synthesis, yet it remains largely uncharacterized in the scientific literature. While basic physicochemical properties have been reported or predicted, a significant data gap exists concerning its detailed spectroscopic properties, established synthetic and analytical protocols, biological activity, and safety profile. This guide summarizes the currently available information and highlights the need for further research to fully elucidate the properties and potential of this molecule. Professionals in drug development and chemical research should treat this compound as a substance with unknown biological and toxicological properties until more data becomes available.

References

An In-depth Technical Guide to 2-(4-(Hydroxymethyl)phenyl)ethanol

CAS Number: 4866-85-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-(Hydroxymethyl)phenyl)ethanol, a versatile bifunctional organic compound with significant potential in pharmaceutical and fine chemical synthesis. This document consolidates available data on its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and discusses its potential applications in drug development based on the activities of related structures.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic alcohol featuring both a primary alcohol functional group on the ethyl chain and a benzylic alcohol group. This dual functionality makes it a valuable building block for creating more complex molecules.[1] Its unique structure allows for selective reactions and modifications, offering flexibility in synthetic strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4866-85-7 | [1][2][3] |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2][3] |

| IUPAC Name | 2-[4-(hydroxymethyl)phenyl]ethanol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | ~30 °C (approximate) | [2] |

| Boiling Point | 140-145 °C at 23 Torr | [2] |

| Density (Predicted) | 1.139 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 14.41 ± 0.10 | [2] |

| Storage | 2-8°C, sealed in a dry environment | [2][3] |

Synthesis of this compound

A practical synthetic route to this compound involves the reduction of a suitable precursor, such as methyl 4-(2-hydroxyethyl)benzoate. This ester can be reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride.

Experimental Protocol: Reduction of Methyl 4-(2-hydroxyethyl)benzoate

This protocol is based on standard reduction procedures for esters to alcohols.

Materials:

-

Methyl 4-(2-hydroxyethyl)benzoate (1 equivalent)[4]

-

Lithium aluminum hydride (LiAlH₄) (2-3 equivalents)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether under a nitrogen atmosphere. The flask is cooled to 0°C using an ice bath.

-

Addition of Ester: A solution of methyl 4-(2-hydroxyethyl)benzoate in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that maintains the internal temperature below 5°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water, while cooling the flask in an ice bath. This is followed by the addition of 1 M HCl to neutralize the mixture.

-

Workup: The resulting mixture is filtered to remove the aluminum salts. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with saturated aqueous sodium sulfate solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Characterization: The crude this compound can be further purified by column chromatography on silica gel if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (AA'BB' system): ~7.2-7.4 ppm (doublets)- Benzylic -CH₂- protons: ~4.6 ppm (singlet)- Ethyl -CH₂- protons (adjacent to aromatic ring): ~2.8 ppm (triplet)- Ethyl -CH₂- protons (adjacent to hydroxyl): ~3.8 ppm (triplet)- Hydroxyl protons (-OH): Broad singlets, chemical shift variable |

| ¹³C NMR | - Aromatic carbons: ~127-140 ppm- Benzylic -CH₂- carbon: ~65 ppm- Ethyl -CH₂- carbon (adjacent to aromatic ring): ~39 ppm- Ethyl -CH₂- carbon (adjacent to hydroxyl): ~63 ppm |

| IR Spectroscopy | - Broad O-H stretch: ~3300-3400 cm⁻¹- Aromatic C-H stretch: ~3000-3100 cm⁻¹- Aliphatic C-H stretch: ~2850-2950 cm⁻¹- Aromatic C=C bending: ~1500-1600 cm⁻¹- C-O stretch: ~1000-1100 cm⁻¹ |

| Mass Spectrometry | - Molecular ion (M⁺) peak at m/z = 152- Fragmentation patterns may include loss of H₂O (m/z = 134), loss of CH₂OH (m/z = 121), and cleavage of the ethyl side chain. |

Applications in Drug Development and Research

This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its two hydroxyl groups offer reactive sites for further chemical modifications, making it a valuable building block in medicinal chemistry.

Potential as a Scaffold in Medicinal Chemistry

The structure of this compound can be envisioned as a central scaffold from which more complex molecules can be constructed. The two hydroxyl groups can be differentially protected and then reacted to introduce a variety of functional groups, leading to the synthesis of diverse chemical libraries for drug screening.

Biological Activity of Related Compounds

While specific biological activity for this compound is not extensively documented, studies on related phenylethanol derivatives have shown a range of biological effects, including antibacterial and antifungal properties.[5][6] For instance, certain derivatives have been synthesized and evaluated for their potential as antibacterial agents.[5] This suggests that novel derivatives of this compound could be promising candidates for antimicrobial drug discovery programs.

Conclusion

This compound is a chemical intermediate with considerable potential for applications in research and development, particularly within the pharmaceutical industry. Its bifunctional nature provides a platform for the synthesis of a wide array of complex molecules. While detailed experimental data on its biological activity and spectroscopic properties are not yet widely available, its structural similarity to other biologically active phenylethanol derivatives suggests that it is a compound worthy of further investigation. The synthetic protocol and predicted data presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the utility of this versatile molecule.

References

- 1. musechem.com [musechem.com]

- 2. This compound | 4866-85-7 [amp.chemicalbook.com]

- 3. 4866-85-7|this compound|BLD Pharm [bldpharm.com]

- 4. myuchem.com [myuchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-(4-(Hydroxymethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 2-(4-(Hydroxymethyl)phenyl)ethanol. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Identity and Properties

This compound, also known as 4-(2-hydroxyethyl)benzyl alcohol, is a substituted aromatic alcohol with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .

Molecular Structure

The structure of this compound consists of a benzene ring substituted at the para position with a hydroxymethyl group (-CH₂OH) and an ethanol group (-CH₂CH₂OH).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | N/A |

| Molecular Weight | 152.19 g/mol | N/A |

| Appearance | White to off-white solid | [1] |

| Melting Point | 30 °C (approx.) | [1] |

| Boiling Point | 140-145 °C at 23 Torr | [1] |

| Density | 1.139 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.41 ± 0.10 (Predicted) | [1] |

Synthesis and Purification

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the reduction of 4-(carboxymethyl)benzoic acid or its corresponding ester. This multi-step process would likely involve the selective reduction of the carboxylic acid or ester functionalities to the corresponding alcohols.

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol for Reduction

The following is a generalized protocol for the reduction of a similar compound, p-hydroxyphenyl acetate, to p-hydroxyphenylethanol, which may be adapted for the synthesis of the target molecule. This procedure involves catalytic hydrogenation.

Materials:

-

p-Hydroxyphenyl acetate (or a suitable precursor for the target molecule)

-

Copper-based catalyst (e.g., CuO-ZnO-Al₂O₃)

-

Reaction solvent (e.g., methanol)

-

Hydrogen gas

-

Nitrogen gas

Procedure:

-

The starting material, hydrogenation catalyst, and reaction solvent are placed into a high-pressure reaction vessel.

-

The air in the reaction vessel is replaced by purging with nitrogen and then with hydrogen.

-

The reaction is carried out under hydrogen pressure at a specific temperature and for a designated duration. Reaction conditions such as temperature (150-270°C), pressure (5-10 MPa), and time (2-24h) may be optimized.

-

After the reaction, the solution is cooled and the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then purified, for example, by recrystallization from a suitable solvent like chloroform, to obtain the final product.[2]

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Purification

Purification of the final product is critical to remove any unreacted starting materials, byproducts, and catalyst residues. Common purification techniques for compounds of this nature include:

-

Column Chromatography: Using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) can effectively separate the desired product from impurities.

-

Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly can yield highly pure crystalline material.

-

Distillation: For liquid products, vacuum distillation can be employed for purification.

The purity of the final product should be assessed using analytical techniques such as NMR, HPLC, and mass spectrometry.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (aromatic protons) | 6.5 - 8.0 | Multiplet |

| -CH₂-OH (benzylic protons) | ~4.5 | Singlet or Doublet |

| -CH₂-CH₂-OH (ethyl chain) | 2.5 - 4.5 | Triplets |

| -OH (hydroxyl protons) | Variable (broad singlet) | Singlet |

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C -OH (benzylic) | 60 - 70 |

| C H₂-CH₂-OH (ethyl chain) | 30 - 70 |

| C (aromatic) | 110 - 160 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3200 - 3600 | Broad, strong absorption |

| C-H (aromatic) | 3000 - 3100 | Sharp, medium absorption |

| C-H (aliphatic) | 2850 - 3000 | Sharp, medium to strong absorption |

| C=C (aromatic) | 1450 - 1600 | Medium to weak absorptions |

| C-O (alcohol) | 1000 - 1250 | Strong absorption |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 152. Key fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage. For this compound, fragmentation could involve cleavage of the C-C bond adjacent to the oxygen atoms, leading to characteristic fragment ions.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, research on the structurally related compound, 4-hydroxybenzyl alcohol (4-HBA), provides insights into its potential pharmacological effects. 4-HBA has demonstrated anti-inflammatory, antioxidant, anti-nociceptive, and neuroprotective activities.[3][4]

Potential Mechanism of Action

Studies on 4-HBA suggest that its neuroprotective effects may be mediated through the upregulation of antioxidant proteins. This process is potentially regulated by the PI3K/Akt signaling pathway.[5] The inhibition of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) have also been identified as potential mechanisms for its anti-inflammatory and anti-angiogenic effects.[3]

Postulated Signaling Pathway

Based on the activity of the related compound 4-hydroxybenzyl alcohol, a potential signaling pathway for the neuroprotective effects of this compound can be proposed. This pathway involves the activation of the PI3K/Akt cascade, leading to the upregulation of antioxidant and neuroprotective proteins.

Caption: Postulated neuroprotective signaling pathway of this compound.

Experimental Protocols for Biological Assays

To evaluate the biological activity of this compound, a variety of cell-based assays can be employed.

Cell Viability and Cytotoxicity Assay

This assay is crucial to determine the concentration range at which the compound is non-toxic to cells.

Protocol:

-

Seed cells (e.g., neuronal cell lines like SH-SY5Y or PC12) in a 96-well plate at a suitable density.

-

Allow cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

-

Measure the absorbance or fluorescence to determine the percentage of viable cells compared to a vehicle-treated control.

Antioxidant Activity Assay

This assay can measure the compound's ability to scavenge free radicals.

Protocol:

-

Prepare a solution of a stable free radical, such as DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Add different concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark for a specified time.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay determines the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol:

-

Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce nitric oxide production.

-

After incubation, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

A reduction in nitrite levels indicates inhibition of nitric oxide production.

Conclusion

This compound is a molecule with potential for further investigation in drug discovery and materials science. While detailed experimental data is still emerging, this guide provides a foundational understanding of its chemical properties, a conceptual framework for its synthesis, and insights into its potential biological activities based on structurally related compounds. Further research is warranted to fully elucidate its synthetic pathways, spectroscopic profile, and pharmacological mechanisms of action.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(4-(Hydroxymethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of 2-(4-(hydroxymethyl)phenyl)ethanol, a key aromatic alcohol with applications in various research and development sectors. This document outlines experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presents expected quantitative data, and illustrates the predicted fragmentation pathway of the molecule.

Core Concepts in the Mass Spectrometry of Aromatic Alcohols

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. For aromatic alcohols like this compound, ionization in the mass spectrometer typically leads to the formation of a molecular ion (M+), which can then undergo fragmentation. The resulting fragmentation pattern is a unique "fingerprint" that aids in the structural elucidation of the analyte.

Alcohols commonly fragment via two primary pathways: alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). Aromatic alcohols, however, often exhibit a prominent molecular ion peak due to the stability of the benzene ring.

Predicted Mass Spectrometry Data for this compound

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a fragmentation pattern can be predicted based on the known behavior of similar compounds, such as tyrosol (2-(4-hydroxyphenyl)ethanol), and general principles of mass spectrometry. The molecular weight of this compound is 154.19 g/mol .

Table 1: Predicted Quantitative Data for EI-MS of this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway | Relative Abundance |

| 154 | [C9H12O2]+• | Molecular Ion (M+) | Moderate |

| 136 | [C9H10O]+• | Loss of H2O (Dehydration) | Low |

| 123 | [C8H7O]+ | Beta-cleavage, loss of •CH2OH | High |

| 107 | [C7H7O]+ | Loss of C2H5O from M+ | Moderate |

| 91 | [C7H7]+ | Tropylium ion, from further fragmentation | Moderate |

| 77 | [C6H5]+ | Phenyl cation, from further fragmentation | Low |

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS. These protocols are based on established methods for similar aromatic alcohols and phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or ethyl acetate. Create a series of dilutions to establish a calibration curve.

-

Derivatization (Optional): For improved volatility and peak shape, derivatization can be performed. A common method is silylation, which replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is suitable for the analysis of less volatile and thermally labile compounds and offers high sensitivity.

1. Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or a mixture of methanol and water. Prepare a series of dilutions for calibration.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B.

-

1-8 min: 5-95% B.

-

8-10 min: 95% B.

-

10.1-12 min: 5% B (re-equilibration).

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 325 °C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Fragmentor Voltage: 135 V.

-

Collision Energy: Optimized for specific precursor-to-product ion transitions (e.g., 10-30 eV).

Visualization of Fragmentation Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the predicted electron ionization mass spectrometry fragmentation pathway of this compound.

Caption: Predicted EI-MS fragmentation of this compound.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from sample receipt to final data interpretation.

Caption: General workflow for mass spectrometry analysis.

Solubility Profile of 2-(4-(Hydroxymethyl)phenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(4-(hydroxymethyl)phenyl)ethanol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, predicted properties, and detailed experimental protocols for determining solubility. For comparative purposes, quantitative data for the structurally similar compound, 2-(4-hydroxyphenyl)ethanol (commonly known as Tyrosol), is included.

Physicochemical Properties and Solubility Data

This compound is a white to off-white solid. Its chemical structure, featuring two hydroxyl groups and a phenyl ring, suggests a degree of polarity that influences its solubility in various solvents. The presence of hydroxyl groups allows for hydrogen bonding, which typically enhances solubility in protic solvents like water and alcohols.

Table 1: Physicochemical Properties and Solubility of this compound and Related Compound

| Property | This compound | 2-(4-hydroxyphenyl)ethanol (Tyrosol) |

| Molecular Formula | C₉H₁₂O₂ | C₈H₁₀O₂ |

| Molecular Weight | 152.19 g/mol | 138.17 g/mol |

| Melting Point | ~30 °C | 89-92 °C |

| Boiling Point | 140-145 °C at 23 Torr | Not available |

| Predicted pKa | 14.41 ± 0.10 | Not available |

| Appearance | White to off-white solid | Data not available |

| Solubility in Water | Predicted to have moderate solubility | 124 g/L |

| Solubility in Organic Solvents | Data not available | Soluble in: Acetone, Benzene, Chloroform, Methanol, Ethanol |

Disclaimer: The data for 2-(4-hydroxyphenyl)ethanol is provided for comparative purposes only and may not be representative of the solubility of this compound.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methods should be employed. The following are detailed protocols for commonly used techniques in solubility measurement.

Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Apparatus:

-

Constant temperature shaker bath or incubator

-

Vials or flasks with screw caps

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials and place them in a constant temperature shaker bath.

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Dilute the filtered solution as necessary to fall within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

The experiment should be performed in triplicate to ensure reproducibility.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly for compounds that are non-volatile and thermally stable.

Principle: A saturated solution is prepared, and a known volume is evaporated to dryness. The mass of the remaining solute is then determined.

Apparatus:

-

Constant temperature bath

-

Vials or flasks

-

Analytical balance

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the solid and stirring at a constant temperature until equilibrium is achieved.

-

Allow the undissolved solid to settle.

-

Carefully decant or filter a known volume of the clear supernatant into a pre-weighed evaporating dish.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish with the solid residue.

-

The mass of the dissolved solute is the difference between the final and initial weights of the evaporating dish.

-

Calculate the solubility in terms of g/L or other appropriate units.

Polythermal Method

The polythermal method involves determining the temperature at which a solution of a known concentration becomes saturated.

Principle: A suspension of the compound in a solvent at a known concentration is heated at a controlled rate until all the solid dissolves. The temperature at which the last solid particle disappears is recorded as the saturation temperature for that concentration.

Apparatus:

-

Jacketed glass vessel with a stirrer

-

Temperature-controlled circulator

-

Calibrated thermometer or temperature probe

-

Light source and detector (or visual observation)

Procedure:

-

Prepare a series of samples with known concentrations of this compound in the desired solvent.

-

Place a sample in the jacketed glass vessel and begin stirring.

-

Heat the sample at a slow, constant rate (e.g., 0.1-0.5 °C/min).

-

Continuously monitor the solution for the disappearance of the solid phase.

-

Record the temperature at which the last crystal dissolves. This is the equilibrium saturation temperature for that specific concentration.

-

Repeat the process for each sample of different concentrations to generate a solubility curve as a function of temperature.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a compound using the isothermal shake-flask method followed by HPLC analysis.

In-Depth Technical Guide: The Core Mechanism of Action of 2-(4-(Hydroxymethyl)phenyl)ethanol (Tyrosol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-(hydroxymethyl)phenyl)ethanol, commonly known as Tyrosol, is a phenylethanoid, a derivative of phenethyl alcohol. It is a naturally occurring phenolic compound found in a variety of sources, most notably in olive oil.[1] This technical guide provides a comprehensive overview of the core mechanisms of action of Tyrosol, focusing on its well-documented anti-inflammatory, antioxidant, and anti-apoptotic properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of Tyrosol's therapeutic potential. This document summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and visualizes the intricate signaling pathways and experimental workflows.

Core Mechanisms of Action

Tyrosol exerts its biological effects through a multi-pronged approach, primarily targeting key signaling pathways involved in inflammation, oxidative stress, and apoptosis. These interconnected mechanisms contribute to its observed neuroprotective, cardioprotective, and potential anti-cancer effects.

Anti-Inflammatory Activity

Tyrosol demonstrates significant anti-inflammatory properties by modulating critical signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

1.1.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Tyrosol has been shown to inhibit this pathway by preventing the degradation and phosphorylation of IκBα.[2] This action effectively suppresses the activation of NF-κB, leading to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2]

Signaling Pathway: NF-κB Inhibition by Tyrosol

Caption: NF-κB signaling pathway and the inhibitory action of Tyrosol.

1.1.2. Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to a variety of stimuli, including inflammation. Tyrosol has been observed to dose-dependently decrease the phosphorylation (activation) of p38, JNK, and ERK in response to inflammatory stimuli.[2] By inhibiting these kinases, Tyrosol further dampens the inflammatory cascade.

Signaling Pathway: MAPK Inhibition by Tyrosol

Caption: MAPK signaling pathway and the inhibitory action of Tyrosol.

Antioxidant Activity

Tyrosol's antioxidant effects are twofold: it can directly scavenge free radicals and also enhance the endogenous antioxidant defense systems. Although considered a "weak" antioxidant in terms of direct scavenging activity compared to other polyphenols, its cellular protective effects are significant.

1.2.1. Direct Radical Scavenging

Tyrosol can donate a hydrogen atom to neutralize free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This activity helps to mitigate oxidative damage to cellular components.

1.2.2. Modulation of Cellular Antioxidant Enzymes

Beyond direct scavenging, Tyrosol has been shown to upregulate the expression and activity of cellular antioxidant enzymes. This indirect antioxidant mechanism contributes significantly to its protective effects against oxidative stress.

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis. Dysregulation of apoptosis is implicated in numerous diseases. Tyrosol has been demonstrated to protect cells from apoptosis induced by various stimuli.

1.3.1. Regulation of the Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The ratio of these proteins is critical in determining cell fate. Tyrosol has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio inhibits the release of cytochrome c from the mitochondria, a key step in the activation of the apoptotic cascade.

1.3.2. Inhibition of Caspase Activity

Caspases are a family of proteases that execute the final stages of apoptosis. Tyrosol has been found to inhibit the activation of key executioner caspases, such as caspase-3, thereby preventing the cleavage of cellular substrates and the dismantling of the cell.

Signaling Pathway: Anti-Apoptotic Mechanism of Tyrosol

Caption: Anti-apoptotic signaling pathway and the modulatory effects of Tyrosol.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of Tyrosol from various in vitro and in vivo studies.

Table 1: Anti-Inflammatory Activity of Tyrosol

| Assay | Cell Line/Model | Stimulus | Outcome | Concentration/Dose | IC50 | Reference |

| NF-κB Inhibition | Caco-2 | LPS | Inhibition of IκBα degradation | Not Specified | Not Specified | [2] |

| Cytokine Inhibition | Human PBMC | LPS | Inhibition of TNF-α release | Not Specified | Not Specified | [1] |

| MAPK Inhibition | RAW 264.7 | LPS | Decreased phosphorylation of ERK, JNK, p38 | Not Specified | Not Specified | [1] |

Table 2: Antioxidant Activity of Tyrosol

| Assay | Method | Result | IC50 | Reference |

| Radical Scavenging | DPPH | Scavenging of DPPH radical | 10.75 µg/mL (initial), 0.7 µg/mL (after 8h) | [3] |

Table 3: Anti-Apoptotic Activity of Tyrosol

| Assay | Cell Line | Stimulus | Outcome | Concentration | Reference |

| Cell Viability | MCF-7 | Doxorubicin | Increased cell viability | 100, 200, 300 µM | [4] |

| Apoptosis | MCF-7 | Doxorubicin | Decreased apoptosis | 200, 300 µM | [4] |

| Bcl-2/Bax Ratio | H9c2 | Ischemia/Reperfusion | Increased Bcl-2/Bax ratio | Not Specified | [5] |

| Caspase-3 Activity | H9c2 | Ischemia/Reperfusion | Decreased caspase-3 activity | 0.10, 0.25, 0.50 mM | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Tyrosol.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This protocol describes the detection of total and phosphorylated forms of key proteins in the NF-κB and MAPK signaling pathways.

Workflow: Western Blot Analysis

Caption: General workflow for Western blot analysis.

Materials:

-

Cell culture reagents

-

Tyrosol

-

LPS (or other stimulus)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of Tyrosol for a specified time, followed by stimulation with a pro-inflammatory agent (e.g., LPS) for the indicated duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

DPPH Radical Scavenging Assay

This assay measures the ability of Tyrosol to directly scavenge the stable DPPH free radical.

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a series of dilutions of Tyrosol in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the Tyrosol dilutions to the respective wells.

-

Include a control well with methanol instead of the Tyrosol solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration of Tyrosol using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value, which is the concentration of Tyrosol required to scavenge 50% of the DPPH radicals.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow: Annexin V/PI Apoptosis Assay

Caption: General workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Cell culture reagents

-

Apoptotic stimulus (e.g., doxorubicin)

-

Tyrosol

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells and treat them with the apoptotic stimulus in the presence or absence of different concentrations of Tyrosol for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Conclusion

This compound (Tyrosol) is a multifaceted bioactive compound with a well-defined mechanism of action centered around its anti-inflammatory, antioxidant, and anti-apoptotic properties. Its ability to modulate key signaling pathways such as NF-κB and MAPK, scavenge free radicals, and regulate the apoptotic machinery underscores its significant therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of Tyrosol as a novel therapeutic agent for a range of diseases underpinned by inflammation, oxidative stress, and apoptosis. Further investigation into its in vivo efficacy, bioavailability, and safety profile is warranted to fully translate its preclinical promise into clinical applications.

References

- 1. Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of the antioxidant activity of an olive oil total polyphenolic fraction and hydroxytyrosol from a Greek Olea europea variety in endothelial cells and myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Navigating the Biological Landscape of 2-(4-(Hydroxymethyl)phenyl)ethanol: An In-depth Technical Guide

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 2-(4-(Hydroxymethyl)phenyl)ethanol. This guide therefore focuses on its close structural analog, Tyrosol (2-(4-hydroxyphenyl)ethanol) , to provide a comprehensive overview of potential biological activities, mechanisms, and experimental methodologies. The substitution of a hydroxyl group in Tyrosol with a hydroxymethyl group in the target compound may influence its physicochemical properties and biological effects. The information presented herein should be interpreted as a predictive framework for this compound, pending specific experimental validation.

Introduction

Phenylethanoids are a class of phenolic compounds widely distributed in the plant kingdom, with Tyrosol being a prominent example found in olive oil and wine. These compounds have garnered significant interest from the scientific community for their potential health benefits. This technical guide provides a detailed exploration of the biological activities of Tyrosol, offering insights into its antioxidant, anti-inflammatory, and neuroprotective properties. The information is intended for researchers, scientists, and drug development professionals engaged in the study of phenolic compounds and their therapeutic potential.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(4-hydroxyphenyl)ethanol | |

| Synonyms | Tyrosol, p-Hydroxyphenethyl alcohol | |

| Molecular Formula | C₈H₁₀O₂ | |

| Molecular Weight | 138.16 g/mol | |

| Melting Point | 91-92 °C | |

| Boiling Point | 158-160 °C at 14 mmHg | |

| Solubility | Soluble in ethanol, methanol, and water. |

Biological Activities of Tyrosol

Tyrosol exhibits a range of biological activities, primarily attributed to its antioxidant properties. These activities have been demonstrated in numerous in vitro and in vivo studies.

Antioxidant Activity

Tyrosol is recognized for its capacity to scavenge free radicals and protect cells from oxidative damage. While its intrinsic radical-scavenging activity is considered moderate compared to other polyphenols like hydroxytyrosol, it demonstrates significant cellular antioxidant effects, likely due to its favorable bioavailability and accumulation within cells[1].

| Assay | Model System | Concentration/Dose | Result | Reference |

| DPPH Radical Scavenging | Chemical Assay | 50 µM | ~40% inhibition | [1] |

| Cellular Antioxidant Activity | J774 A.1 macrophages | 10 µM | Inhibition of LDL oxidation | [1] |

| Glutathione (GSH) Levels | J774 A.1 macrophages | 10 µM | Prevention of GSH depletion | [1] |

Anti-inflammatory Effects

Tyrosol has demonstrated anti-inflammatory properties in various experimental models. It can modulate key inflammatory pathways, such as the NF-κB signaling cascade, and reduce the production of pro-inflammatory mediators.

| Assay | Cell Line | Inducer | Concentration | Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages | LPS | 100 µM | Inhibition of NO production | |

| Pro-inflammatory Cytokines | HUVECs | TNF-α | 10-100 µM | Downregulation of adhesion molecules (ICAM-1, VCAM-1) | [2][3] |

| NF-κB Activation | HUVECs | TNF-α | 100 µM | Prevention of NF-κB pathway phosphorylation | [3] |

Neuroprotective Properties

Emerging evidence suggests that Tyrosol may exert neuroprotective effects, offering potential benefits in the context of neurodegenerative diseases. Its mechanisms of action include the protection of neuronal cells against oxidative stress-induced apoptosis and the modulation of signaling pathways crucial for neuronal survival.

| Model | Cell Line | Toxin/Insult | Concentration | Protective Effect | Reference |

| Parkinson's Disease Model | CATH.a neuronal cells | MPP+ | 10-100 µM | Dose-dependent protection against cell death | [4][5] |

| Ischemia Model | Rat brain slices | Hypoxia-reoxygenation | Not specified | Inhibition of nitrosative stress | [6] |

| Glutamate Excitotoxicity | Neonatal cerebral cortex cells | Glutamate | Not specified | Cytoprotective action | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling replication and further investigation.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the absorbance of the solution decreases.

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

-

Prepare various concentrations of the test compound (e.g., Tyrosol) in the same solvent.

-

In a 96-well plate or cuvettes, mix a defined volume of the DPPH working solution with an equal volume of the test sample or a positive control (e.g., ascorbic acid). A blank containing only the solvent and DPPH solution is also prepared.[7]

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[7]

-

Measure the absorbance of each well at 517 nm using a spectrophotometer.[7]

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

Principle: In macrophages stimulated with lipopolysaccharide (LPS), the inducible nitric oxide synthase (iNOS) enzyme is upregulated, leading to the production of NO. NO is unstable and quickly oxidizes to nitrite in the culture medium. The nitrite concentration can be quantified using the Griess reagent.

Procedure:

-

Culture RAW 264.7 murine macrophage cells in a suitable medium.

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 1.5 x 10⁵ cells/mL) and allow them to adhere overnight.[8]

-

Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[8]

-

After incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[8]

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

-

Cell viability should be assessed in parallel (e.g., using an MTT assay) to ensure that the observed NO inhibition is not due to cytotoxicity.[8]

Neuroprotection Assay in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin.

Principle: The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for neurodegenerative disease research. Cell viability is assessed after exposure to a neurotoxin in the presence or absence of the test compound.

Procedure:

-

Culture SH-SY5Y cells in an appropriate medium.

-

Seed the cells in a 96-well plate at a density of approximately 2.0 x 10⁴ cells/well and allow them to attach for 24 hours.[9]

-

Pre-incubate the cells with different concentrations of the test compound for a set period (e.g., 24 hours).[9]

-

Introduce a neurotoxin, such as 1-methyl-4-phenylpyridinium (MPP+) for Parkinson's disease models or amyloid-β peptide for Alzheimer's disease models, and incubate for another 24 hours.[9]

-

Assess cell viability using a method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In viable cells, mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO or SDS).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

The neuroprotective effect is determined by the increased cell viability in the presence of the test compound compared to the toxin-only treated cells.

Signaling Pathways and Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Caption: DPPH Radical Scavenging Assay Workflow.

Caption: Tyrosol's Proposed Anti-inflammatory Mechanism via NF-κB Pathway Inhibition.

Caption: Neuroprotective Signaling of Tyrosol via the PI3K/Akt Pathway.

Conclusion and Future Directions

While direct experimental data on this compound is currently unavailable, the extensive research on its close analog, Tyrosol, provides a strong foundation for predicting its potential biological activities. The antioxidant, anti-inflammatory, and neuroprotective properties of Tyrosol, supported by a wealth of in vitro and in vivo evidence, suggest that this compound may possess a similar, albeit potentially modulated, pharmacological profile.

Future research should focus on the direct investigation of this compound to validate these predicted activities. Key areas for exploration include:

-

Comparative antioxidant assays to determine if the hydroxymethyl group alters the radical scavenging capacity compared to the hydroxyl group of Tyrosol.

-

In vitro anti-inflammatory studies to assess its impact on key inflammatory pathways and mediator production.

-

Neuroprotection models to evaluate its potential efficacy in mitigating neuronal damage.

-

Pharmacokinetic and metabolism studies to understand its absorption, distribution, metabolism, and excretion profile, which will be critical for assessing its in vivo relevance.

Such studies will be instrumental in elucidating the unique biological properties of this compound and determining its potential as a novel therapeutic agent or nutraceutical.

References

- 1. Tyrosol, the major extra virgin olive oil compound, restored intracellular antioxidant defences in spite of its weak antioxidative effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrosol attenuates lipopolysaccharide‑induced inflammation in HUVECs to promote vascular health against atherosclerosis challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosol and its metabolites as antioxidative and anti-inflammatory molecules in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosol exerts a protective effect against dopaminergic neuronal cell death in in vitro model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro neuroprotection assay [bio-protocol.org]

An In-depth Technical Guide to 2-(4-(Hydroxymethyl)phenyl)ethanol Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-(hydroxymethyl)phenyl)ethanol derivatives, focusing on their synthesis, biological properties, and potential applications in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways to serve as an essential resource for professionals in the field.

Introduction

This compound, a derivative of the naturally occurring phenylethanoid tyrosol, represents a versatile scaffold for the development of novel therapeutic agents. The presence of both a primary alcohol and a benzylic alcohol functional group allows for diverse chemical modifications, leading to a wide range of derivatives with varied physicochemical and pharmacological properties. These derivatives have garnered significant interest due to their potential antioxidant, anti-inflammatory, antimicrobial, anticancer, and antiviral activities. This guide explores the synthesis of key derivatives, presents their biological activities in a structured format, and elucidates their mechanisms of action through detailed pathway diagrams.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves the esterification or etherification of the parent molecule. Below are detailed protocols for the synthesis of representative ester and ether derivatives.

General Procedure for the Synthesis of 2-(4-(Hydroxymethyl)phenyl)ethyl Esters

A simple and efficient method for the synthesis of lipophilic esters of this compound (tyrosol) involves direct esterification with acyl chlorides in an eco-friendly solvent like dimethyl carbonate.[1][2][3]

Experimental Protocol:

-

Solubilization: Solubilize this compound (1.0 mmol) in dimethyl carbonate (3.0 mL) at room temperature (25°C).

-

Acylation: Add the respective acyl chloride (e.g., acetyl chloride, lauroyl chloride, oleoyl chloride) (1.2 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., dichloromethane/methanol 9.8:0.2).

-

Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated sodium chloride solution (10 mL).

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by silica gel column chromatography to yield the desired ester.[1][3]

Synthesis of 2-(2-(Hydroxymethyl)phenyl)ethanol Derivatives from Isocoumarins

Derivatives of the isomeric 2-(2-(hydroxymethyl)phenyl)ethanol can be synthesized from 3-substituted isocoumarins via reduction with sodium borohydride.

Experimental Protocol:

-

Reaction Setup: To a methanolic solution of the 3-substituted isocoumarin (10 mmol), add sodium borohydride (40 mmol).

-

Reflux: Reflux the reaction mixture for 4 hours at 50°C under a nitrogen atmosphere.

-

Additional Reagent: Add an additional 20 mmol of sodium borohydride and continue the reaction overnight.

-

Monitoring: Monitor the reaction's completion by TLC (petroleum ether/ethyl acetate 9:1).

-

Work-up: After completion, acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

-

Purification: Wash the organic layer with a saturated bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent and purify the resulting diol derivative by column chromatography.

Biological Properties and Quantitative Data

This compound derivatives exhibit a broad range of biological activities. The following tables summarize the available quantitative data for their antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

| Compound | Test Organism | Activity Metric | Value | Reference |

| 2-(2-(Hydroxymethyl)phenyl)ethanol | Staphylococcus aureus | Zone of Inhibition | 13 mm | |

| 2-(2-(Hydroxymethyl)-phenyl)-propan-1-ol | Staphylococcus aureus | Zone of Inhibition | 15 mm | |

| 2-(2-(Hydroxymethyl)-phenyl)-hexan-1-ol | Staphylococcus aureus | Zone of Inhibition | 14 mm | |

| Tyrosol | Escherichia coli | MIC50 | ~30 mM |

Anticancer Activity

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| Tyrosol | MCF-7 (Breast Cancer) | IC50 | >300 | [4] |

| Tyrosol Acetate | K562 (Leukemia) | IC50 | >100 µg/mL | [5] |

| 3,5-disubstituted isoxazole derivative of Tyrosol (3d) | K562 (Leukemia) | IC50 | 45 | [5] |

| 1,4-disubstituted triazole derivative of Tyrosol (4a) | K562 (Leukemia) | IC50 | 61 | [5] |

| Hydroxytyrosol | PC-3 (Prostate Cancer) | IC50 | 110.5 | [1][2] |

| Hydroxytyrosol Acetate | PC-3 (Prostate Cancer) | IC50 | 47.6 | [1][2] |

| Ethyl Hydroxytyrosyl Ether | PC-3 (Prostate Cancer) | IC50 | 40.8 | [1][2] |

Anti-inflammatory and Antioxidant Activity

| Compound | Assay | Activity Metric | Value | Reference |

| Tyrosol Acetate | Inhibition of PAF-CPT | % Inhibition (0.1 µM) | 13.0 | [3] |

| Tyrosyl Oleate | Proliferation of HaCat cells | - | Induces proliferation | [6][7][8] |

| Tyrosol | DPPH radical scavenging | IC50 | 110-389 µM | [9] |

Mechanisms of Action and Signaling Pathways

The biological effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

Tyrosol and its derivatives have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses.[10] This inhibition is thought to occur through the prevention of IκB phosphorylation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by Tyrosol derivatives.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another crucial target. Derivatives of tyrosol can modulate the phosphorylation status of these kinases, thereby affecting cellular processes like proliferation, differentiation, and apoptosis.[5]

Caption: Modulation of MAPK signaling pathways by Tyrosol derivatives.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: General workflow for synthesis and evaluation of derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide array of biological activities. Their straightforward synthesis and the potential for diverse functionalization make them attractive candidates for further investigation in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this versatile chemical scaffold. Future studies should focus on expanding the library of derivatives and conducting in-depth in vivo studies to validate the promising in vitro findings.

References

- 1. Comparative Cytotoxic Activity of Hydroxytyrosol and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Cancer Effects of Tyrosol on Breast Cancer Cell Line- Exploring the Action Mechanisms - Journal of Human Genetics and Genomics [humangeneticsgenomics.ir]

- 5. mdpi.com [mdpi.com]

- 6. Identification of Tyrosyl Oleate as a Novel Olive Oil Lipophenol with Proliferative and Antioxidant Properties in Human… [ouci.dntb.gov.ua]

- 7. Identification of Tyrosyl Oleate as a Novel Olive Oil Lipophenol with Proliferative and Antioxidant Properties in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tryptophol Acetate and Tyrosol Acetate, Small-Molecule Metabolites Identified in a Probiotic Mixture, Inhibit Hyperinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Studies of 2-(4-(Hydroxymethyl)phenyl)ethanol and its Analogs

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vitro biological activities relevant to 2-(4-(Hydroxymethyl)phenyl)ethanol. Direct research on this specific compound is limited; therefore, this document focuses on the extensive in vitro data available for its close structural analog, tyrosol (2-(4-hydroxyphenyl)ethanol). The structural similarity, differing only by a hydroxyl versus a hydroxymethyl group at the para-position of the phenyl ring, suggests that tyrosol's biological profile can serve as a strong predictive model. This guide delves into the antioxidant, anti-inflammatory, and anticancer properties of tyrosol, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows to facilitate further research and drug development efforts.

Introduction to this compound and its Analog, Tyrosol

This compound is a phenylethanoid, a class of compounds known for their diverse biological activities. Its structure is closely related to tyrosol, a well-characterized phenolic compound found in olive oil and wine. Tyrosol has been the subject of numerous in vitro studies and is recognized for its antioxidant, anti-inflammatory, and anticancer effects. The primary structural difference is the substitution at the C4 position of the phenyl ring: a hydroxymethyl group in the target compound versus a hydroxyl group in tyrosol. This similarity makes the extensive body of research on tyrosol a valuable resource for predicting the potential biological activities of this compound.

In Vitro Biological Activities

The following sections summarize the key in vitro activities documented for tyrosol, which are hypothesized to be relevant to this compound.

Antioxidant Activity

Tyrosol exhibits significant antioxidant properties in various in vitro models. Its ability to scavenge free radicals is a key mechanism behind its protective effects. The antioxidant capacity is often attributed to its ability to donate a hydrogen atom, thereby neutralizing reactive oxygen species (ROS).

Quantitative Antioxidant Data for Tyrosol

| Assay Type | Metric | Value | Reference |

| DPPH Radical Scavenging | IC50 | 8.51 µg/mL |

Anti-inflammatory Activity

Tyrosol has demonstrated notable anti-inflammatory effects in vitro. It can attenuate the inflammatory response in various cell types, such as human umbilical vein endothelial cells (HUVECs) and murine adipocytes, often by modulating key inflammatory pathways. A primary mechanism is the inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory cytokines.

Quantitative Anti-inflammatory Data for Tyrosol

| Cell Line | Assay | Metric | Concentration | Inhibition | Reference |

| HUVECs | LPS-induced inflammation | - | 0.5 and 1 mM | Reduced cell migration | |

| 3T3-L1 Adipocytes | MCP-1 Secretion | - | Not specified | Anti-inflammatory activity |

Anticancer Activity

The potential of tyrosol as an anticancer agent has been investigated across multiple human cancer cell lines. Studies have shown that tyrosol can inhibit cell proliferation and induce apoptosis. For instance, in MCF-7 breast cancer cells, tyrosol treatment led to a dose-dependent decrease in cell viability and an increase in apoptosis and necrosis. This was associated with the induction of oxidative stress and the regulation of apoptosis-related genes like Bax, p53, and Bcl-2.

Quantitative Anticancer Data for Tyrosol

| Cell Line | Assay | Metric | Value (µM) | Exposure Time | Reference |

| M14 (Melanoma) | Cell Growth Inhibition | IC50 | >100 µg/ml | 48h | |

| H125 (Pulmonary) | Cell Growth Inhibition | IC50 | >100 µg/ml | 48h | |

| HL60 (Leukemia) | Cell Growth Inhibition | IC50 | >100 µg/ml | 48h | |

| MCF-7 (Breast Cancer) | Cell Viability (MTT) | - | 200 and 300 | 72h |

Signaling Pathways Modulated by Tyrosol

Tyrosol exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In lipopolysaccharide (LPS)-stimulated HUVECs, tyrosol has been shown to inhibit the phosphorylation and degradation of IκBα, which in turn prevents the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

Methodological & Application

Application Note: A Four-Step Synthesis of 2-(4-(Hydroxymethyl)phenyl)ethanol from Tyrosol

For Researchers, Scientists, and Drug Development Professionals

Abstract